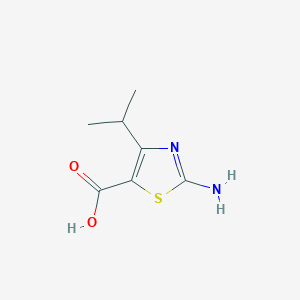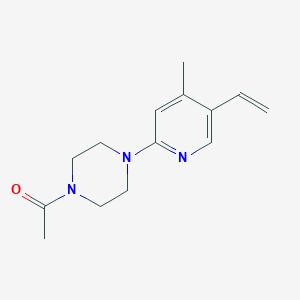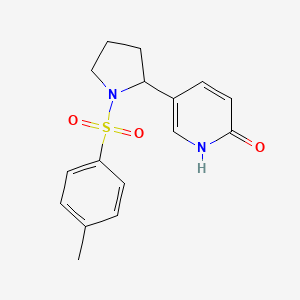
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol est un composé chimique qui présente un cycle pyrrolidine lié à un cycle pyridine, avec un groupe tosyle (p-toluènesulfonyle) lié à l'atome d'azote du cycle pyrrolidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol implique généralement les étapes suivantes :
Formation du cycle pyrrolidine : Le cycle pyrrolidine peut être synthétisé par une réaction de cyclisation impliquant un précurseur approprié, tel qu'une 1,4-dicétone ou un aminoalcool.
Attachement du groupe tosyle : Le groupe tosyle est introduit en faisant réagir le cycle pyrrolidine avec le chlorure de p-toluènesulfonyle en présence d'une base, telle que la triéthylamine.
Formation du cycle pyridine : Le cycle pyridine est ensuite construit par une réaction de condensation impliquant un précurseur approprié, tel qu'un β-cétoester ou un aldéhyde.
Couplage des cycles pyrrolidine et pyridine : La dernière étape consiste à coupler les cycles pyrrolidine et pyridine par une réaction de substitution nucléophile, généralement en utilisant une base forte comme l'hydrure de sodium.
Méthodes de production industrielle
La production industrielle du this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec une optimisation du rendement et de la pureté. Cela comprend souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une production cohérente.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide de réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine, en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénoalcanes en présence d'une base telle que l'hydrure de sodium.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Formation d'alcools ou d'amines correspondants.
Substitution : Formation de dérivés alkylés ou acylés.
Applications De Recherche Scientifique
Le 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme unité de construction dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux médicaments.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antivirales.
Médecine : Exploré comme agent thérapeutique potentiel en raison de sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères et les catalyseurs.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, ce qui entraîne divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Mécanisme D'action
The mechanism of action of 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
Pyrrolidine-2,5-dione : Un échafaudage polyvalent utilisé en chimie médicinale.
Pyrrolizines : Composés présentant un cycle pyrrolidine fusionné à un cycle benzène, connus pour leurs activités biologiques.
Prolinol : Un dérivé de la pyrrolidine avec des groupes hydroxyle, utilisé dans la synthèse asymétrique.
Unicité
Le 5-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol est unique en raison de la présence à la fois d'un cycle pyrrolidine et d'un cycle pyridine, ainsi que d'un groupe tosyle. Cette combinaison de caractéristiques structurelles confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-7-14(8-5-12)22(20,21)18-10-2-3-15(18)13-6-9-16(19)17-11-13/h4-9,11,15H,2-3,10H2,1H3,(H,17,19) |
Clé InChI |
ODAJQFGYUNNGMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


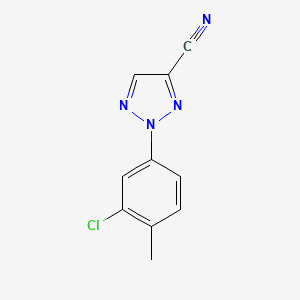
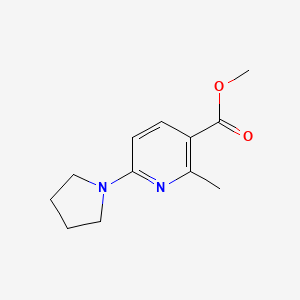

![6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11804756.png)



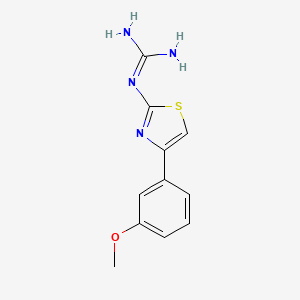

![3-Benzyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11804804.png)

